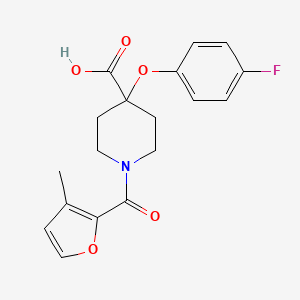
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid, also known as FFPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FFPC is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and cognition. By blocking the NMDA receptor, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can modulate the activity of glutamate, an excitatory neurotransmitter. This modulation can lead to changes in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can inhibit the activity of the NMDA receptor, leading to a decrease in calcium influx and the release of neurotransmitters. In vivo studies have shown that 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can modulate pain perception and cognitive function in animal models. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a selective antagonist of the NMDA receptor, which allows for the investigation of the role of this receptor in various neurological disorders. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has a low toxicity profile, making it a safe compound to work with. However, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal models. Additionally, the synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can be challenging and time-consuming, which can limit its availability for research.
将来の方向性
There are several future directions for research involving 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid. One potential direction is the investigation of its potential as a therapeutic agent for pain management. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid could be studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and schizophrenia. Further research could also focus on optimizing the synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid to increase its yield and purity. Finally, the development of new derivatives of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid could lead to compounds with improved properties for scientific research.
合成法
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-fluorophenol with 3-methyl-2-furoic acid, followed by the reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 4-fluorophenol with 3-methyl-2-furoyl chloride, followed by the reaction with piperidine-4-carboxylic acid. The synthesis of 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been optimized to increase the yield and purity of the compound.
科学的研究の応用
4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been used in studies to investigate the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, 4-(4-fluorophenoxy)-1-(3-methyl-2-furoyl)piperidine-4-carboxylic acid has been studied for its potential as a therapeutic agent for pain management.
特性
IUPAC Name |
4-(4-fluorophenoxy)-1-(3-methylfuran-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-12-6-11-24-15(12)16(21)20-9-7-18(8-10-20,17(22)23)25-14-4-2-13(19)3-5-14/h2-6,11H,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGWEYWDRJNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

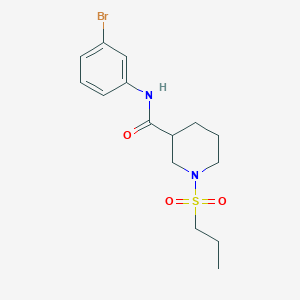
amine hydrochloride](/img/structure/B5311525.png)
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
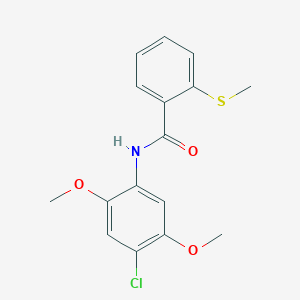

![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
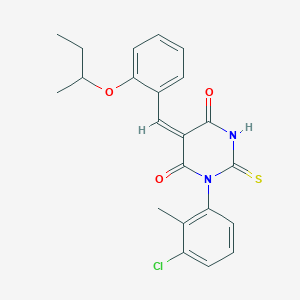
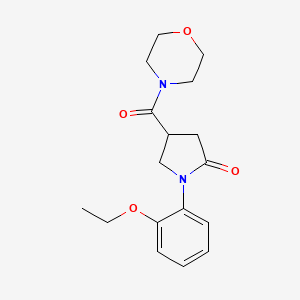
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)
![2-isopropyl-5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5311608.png)
![5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5311619.png)
![N-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N'-phenylethane-1,2-diamine](/img/structure/B5311625.png)